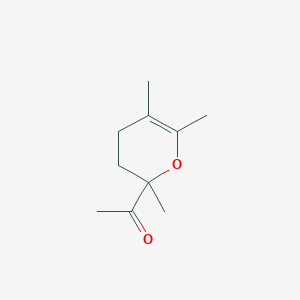
Acide 4-bromo-2,6-difluorophénylboronique
Vue d'ensemble
Description
4-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 g/mol. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Applications De Recherche Scientifique
4-Bromo-2,6-difluorophenylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the development of biologically active molecules and probes for studying biological systems.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of materials for organic electronics, such as organic semiconductors.
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Mode of Action
The mode of action of 4-Bromo-2,6-difluorophenylboronic acid involves its interaction with a transition metal catalyst, typically palladium . In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 4-Bromo-2,6-difluorophenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various applications, from drug development to materials science .
Pharmacokinetics
As a boronic acid derivative, it’s likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of 4-Bromo-2,6-difluorophenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, enabling the creation of a wide range of substances, from pharmaceuticals to polymers .
Action Environment
The action of 4-Bromo-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a mild and functional group tolerant environment . Additionally, the stability and reactivity of the boronic acid can be affected by factors such as temperature and pH .
Méthodes De Préparation
The synthesis of 4-Bromo-2,6-difluorophenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 4-bromo-2,6-difluorobenzene with a boron reagent under specific conditions to yield the desired boronic acid . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
4-Bromo-2,6-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with various halides in the presence of a palladium catalyst to form biaryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-difluorophenylboronic acid can be compared with other boronic acids such as:
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and additional fluorine atoms.
2,4-Difluorophenylboronic acid: Contains two fluorine atoms but differs in the position of the substituents.
4-Bromo-2-fluorophenylboronic acid: Similar but has only one fluorine atom.
The uniqueness of 4-Bromo-2,6-difluorophenylboronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions .
Propriétés
IUPAC Name |
(4-bromo-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYNAULNEIXXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399603 | |
| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-81-0 | |
| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)


![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)


![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)


